molecular formula C8H11BrO2 B6245437 6-bromospiro[3.3]heptane-2-carboxylic acid CAS No. 28114-88-7

6-bromospiro[3.3]heptane-2-carboxylic acid

Cat. No.: B6245437
CAS No.: 28114-88-7
M. Wt: 219.1
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Description

Significance of Spirocyclic Systems in Modern Organic Chemistry

Spirocyclic systems, which feature two rings connected by a single common atom, are increasingly vital in contemporary organic chemistry. Their rigid, three-dimensional structures provide a means to explore chemical space in ways that traditional flat, aromatic systems cannot. In medicinal chemistry, for instance, incorporating spirocyclic motifs can lead to improved physicochemical properties of drug candidates. These properties include enhanced solubility and metabolic stability, which are crucial for a molecule's journey through the body. Furthermore, the defined spatial arrangement of functional groups on a spirocyclic core can result in higher binding affinity and selectivity for biological targets. rsc.org

The spiro[3.3]heptane framework, in particular, has been identified as a key structural element in a variety of pharmaceutical candidates. nih.gov It is often used as a bioisostere, a substituent that retains the biological activity of the original group while offering a different structural backbone. For example, the 2,6-diazaspiro[3.3]heptane system has been successfully employed as a replacement for the piperazine (B1678402) ring in drug candidates, leading to improved target selectivity. rsc.org

Unique Structural and Conformational Aspects of Spiro[3.3]heptane Scaffolds

The spiro[3.3]heptane scaffold is composed of two cyclobutane (B1203170) rings fused at a central carbon atom. This arrangement results in a rigid, non-planar structure with a distinct three-dimensional shape. The inherent strain in the cyclobutane rings contributes to its unique reactivity and conformational properties. Unlike more flexible ring systems, the spiro[3.3]heptane framework holds appended functional groups in well-defined spatial orientations.

This conformational restriction is a key advantage in rational drug design, as it allows for precise control over the presentation of pharmacophoric elements to a biological target. nih.gov The spiro[3.3]heptane core has been shown to be a saturated bioisostere for benzene (B151609), capable of mimicking mono-, meta-, and para-substituted phenyl rings in bioactive compounds. chemrxiv.orgnih.gov This is significant because replacing aromatic rings with saturated, three-dimensional scaffolds can often lead to improved drug-like properties.

The structural analysis of various spiro[3.3]heptane derivatives has confirmed their potential as surrogates for other common ring systems. For example, appropriately substituted spiro[3.3]heptanes can act as restricted surrogates for cis-1,4- and trans-1,3-disubstituted cyclohexane (B81311) derivatives. acs.org

Rationale for Investigating 6-bromospiro[3.3]heptane-2-carboxylic acid as a Building Block and Synthetic Target

The compound this compound is a bifunctional molecule, meaning it has two different reactive groups: a bromine atom and a carboxylic acid. This dual functionality makes it a highly valuable building block in organic synthesis. The carboxylic acid group provides a handle for forming amide bonds, esters, and other derivatives, while the bromine atom can participate in a wide range of coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, to form new carbon-carbon and carbon-heteroatom bonds.

The presence of both of these functional groups on the rigid spiro[3.3]heptane scaffold allows for the controlled, directional synthesis of more complex molecules with precise three-dimensional architectures. This is particularly useful in the construction of compound libraries for high-throughput screening in drug discovery programs. The defined stereochemistry of the spirocyclic core ensures that the resulting molecules have a constrained conformation, which can lead to more specific interactions with biological targets.

While direct research on this compound is not extensively detailed in the provided search results, the synthesis and utility of analogous compounds underscore its potential. For instance, the synthesis of various functionalized spiro[3.3]heptanes, including those with carboxylic acid and bromide functionalities, has been reported as a means to create building blocks for medicinal chemistry. chemrxiv.org The general strategies for synthesizing substituted spiro[3.3]heptanes often involve multi-step sequences, highlighting the importance of having access to versatile, pre-functionalized starting materials like this compound. nih.govnih.gov

Data on Related Spiro[3.3]heptane Derivatives

To illustrate the properties and availability of compounds related to the title molecule, the following tables provide information on various spiro[3.3]heptane derivatives.

Table 1: Physicochemical Properties of Selected Spiro[3.3]heptane Derivatives

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
6-(Boc-amino)spiro[3.3]heptane-2-carboxylic acid1087798-38-6C13H21NO4255.32
6,6-Difluoro-spiro[3.3]heptane-2-carboxylic acid1419101-45-3C8H10F2O2176.16
Spiro[3.3]heptane-2-carboxylic acid, 6-oxo-889944-57-4C8H10O3154.16
6-(Aminomethyl)spiro[3.3]heptane-2-carboxylic acid hydrochloride37942-83-9C9H16ClNO2205.68
2-(tert-Butoxycarbonyl)-2-azaspiro[3.3]heptane-6-carboxylic acid1211526-53-2C12H19NO4241.28

This data is compiled from various chemical supplier and database entries. achemblock.comsigmaaldrich.comchemicalbook.combldpharm.comambeed.com

Properties

CAS No.

28114-88-7

Molecular Formula

C8H11BrO2

Molecular Weight

219.1

Purity

95

Origin of Product

United States

Synthetic Methodologies for 6 Bromospiro 3.3 Heptane 2 Carboxylic Acid and Analogues

Retrosynthetic Analysis and Strategic Disconnections for the Spiro[3.3]heptane Core

Retrosynthetic analysis of 6-bromospiro[3.3]heptane-2-carboxylic acid reveals several key disconnections for the construction of the spiro[3.3]heptane framework. The primary challenge lies in the formation of the spirocyclic center, which connects two cyclobutane (B1203170) rings. A logical approach involves disconnecting the bonds adjacent to the spiro atom, leading to precursors that can form the two rings in a sequential or convergent manner.

One common strategy involves the disconnection of one of the cyclobutane rings, envisioning a cyclization reaction as the key bond-forming step. For instance, a [2+2] cycloaddition is a powerful tool for constructing four-membered rings. This leads to a retrosynthetic pathway where one cyclobutane ring is already present in the precursor, which then undergoes a cycloaddition to form the second ring and the spirocyclic junction.

Another strategic disconnection involves breaking down the spirocycle into acyclic or simpler cyclic precursors that can be assembled through annulation strategies. For example, a double malonate alkylation approach can be envisioned, where a central carbon atom is alkylated with two separate 1,3-dihalopropane equivalents to form the two cyclobutane rings simultaneously.

Furthermore, rearrangement-based strategies offer alternative disconnections. A semipinacol or Meinwald rearrangement can be a key step in constructing the spiro[3.3]heptane skeleton from a different carbocyclic precursor, such as a bicyclo[1.1.0]butane or a spiro[2.4]heptane derivative, respectively. These disconnections are particularly useful for introducing substituents in a controlled manner.

Development of Spiro[3.3]heptane Core Construction

The construction of the spiro[3.3]heptane core is a critical aspect of the synthesis of this compound and its analogues. Various ring-forming reactions and rearrangement-based approaches have been developed to efficiently assemble this strained bicyclic system.

Ring-Forming Reactions (e.g., [2+2] Cycloadditions, Spiro-Annulation)

[2+2] cycloaddition reactions are a cornerstone in the synthesis of cyclobutanes and have been effectively applied to the construction of spiro[3.3]heptanes. The reaction of a ketene or a ketene equivalent with a methylenecyclobutane is a classic example of this approach. For instance, the cycloaddition of dichloroketene with a suitably substituted methylenecyclobutane can provide a dichlorinated spiro[3.3]heptanone intermediate, which can then be further functionalized. nih.gov Visible-light-mediated organophotocatalytic [2+2] cycloadditions of electron-deficient styrenes have also been developed, offering a method to form cyclobutane rings under mild conditions. nih.gov

Spiro-annulation strategies provide another powerful route to the spiro[3.3]heptane core. These methods typically involve the reaction of a bifunctional electrophile with a bifunctional nucleophile to form both rings around a central spiro atom. A notable example is the condensation of dimethyl malonate with pentaerythrityl tetrabromide, which, after hydrolysis and decarboxylation, yields spiro[3.3]heptane-2,6-dicarboxylic acid. researchgate.net

Reaction TypeKey ReactantsKey Intermediate/ProductReference
[2+2] CycloadditionDichloroketene and methylenecyclobutaneDichlorinated spiro[3.3]heptanone nih.gov
Spiro-AnnulationDimethyl malonate and pentaerythrityl tetrabromideSpiro[3.3]heptane-2,2,6,6-tetracarboxylate researchgate.net

Rearrangement-Based Approaches to Spiro[3.3]heptanes

Rearrangement reactions offer elegant and often highly stereoselective pathways to the spiro[3.3]heptane skeleton. The semipinacol rearrangement has emerged as a particularly effective method. In this approach, a 1-bicyclobutylcyclopropanol intermediate, generated from the addition of a metallated bicyclobutane to a cyclopropanone equivalent, undergoes a "strain-relocating" rearrangement in the presence of an acid to furnish a spiro[3.3]heptan-1-one. nih.govnih.gov This process can be highly regio- and stereospecific, allowing for the synthesis of optically active spiro[3.3]heptanones. nih.gov

The Meinwald rearrangement provides another valuable tool for constructing the spiro[3.3]heptane core. This reaction involves the acid-catalyzed rearrangement of a spiro-epoxide, such as an 8-oxadispiro[2.0.3.1]octane derivative, to a spiro[3.3]heptanone. nih.gov The expansion of the cyclopropyl (B3062369) ring in the epoxide precursor is generally favored, leading to the desired spirocyclic ketone.

Rearrangement TypeStarting MaterialKey ProductReference
Semipinacol Rearrangement1-BicyclobutylcyclopropanolSpiro[3.3]heptan-1-one nih.govnih.gov
Meinwald Rearrangement8-Oxadispiro[2.0.3.1]octaneSpiro[3.3]heptanone nih.gov

Stereoselective Introduction of Functional Groups

With the spiro[3.3]heptane core constructed, the next critical phase is the stereoselective introduction of the bromo and carboxylic acid functionalities at the C6 and C2 positions, respectively.

Regioselective Bromination Strategies

The regioselective bromination of the spiro[3.3]heptane ring system presents a synthetic challenge. While methods for the bromination of activated aromatic systems are well-established, the selective functionalization of a non-aromatic, strained carbocycle requires careful consideration of the reaction conditions. One approach involves the synthesis of a ketone precursor, such as a spiro[3.3]heptanone, which can then be converted to a bromide. For example, a Wolff-Kishner reduction of a bromo-substituted spiro[3.3]heptanone can yield the corresponding bromo-spiro[3.3]heptane. chemrxiv.org The bromine atom in such cases is often introduced at an earlier stage of the synthesis, for instance, by using a bromine-containing alkene in a [2+2] cycloaddition reaction. chemrxiv.org Direct regioselective bromination of a pre-formed spiro[3.3]heptane carboxylic acid would be a more convergent approach, though specific methodologies for this transformation are not extensively documented and would likely involve radical-based or other advanced functionalization techniques.

Controlled Carboxylation and Esterification

The introduction of a carboxylic acid group at the C2 position of the spiro[3.3]heptane core can be achieved through various methods. A common strategy is to carry the carboxyl group, or a precursor, throughout the synthetic sequence. For example, the synthesis of spiro[3.3]heptane-2-carboxylic acid has been reported via the thermal decarboxylation of spiro[3.3]heptane-2,2-dicarboxylic acid. prepchem.com This dicarboxylic acid precursor can be synthesized through a spiro-annulation reaction as mentioned earlier.

Alternatively, a ketone functionality can be transformed into a carboxylic acid. For instance, a spiro[3.3]heptanone can be subjected to a Wolff-Kishner reduction to give the parent spiro[3.3]heptane, which can then be functionalized. A more direct approach involves the treatment of a bromo-spiro[3.3]heptane with a strong base like n-butyllithium followed by quenching with dry ice (carbon dioxide) to yield the corresponding carboxylic acid. chemrxiv.org

Once the carboxylic acid is in place, esterification can be readily achieved. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a standard method. google.comrsc.org For hindered carboxylic acids, which may be relevant in the sterically congested spiro[3.3]heptane system, specific catalysts such as stannous chloride or tetrabutyl titanate can be employed to facilitate the reaction. google.com

FunctionalizationMethodPrecursorReagentsProductReference
CarboxylationDecarboxylationSpiro[3.3]heptane-2,2-dicarboxylic acidHeatSpiro[3.3]heptane-2-carboxylic acid prepchem.com
CarboxylationGrignard-type reactionBromo-spiro[3.3]heptanen-BuLi, CO2Spiro[3.3]heptane-carboxylic acid chemrxiv.org
EsterificationFischer EsterificationSpiro[3.3]heptane-2-carboxylic acidAlcohol, Acid catalystSpiro[3.3]heptane-2-carboxylate ester google.comrsc.org

Catalytic and Green Chemistry Approaches in the Synthesis of Substituted Spiro[3.3]heptanes

The principles of green chemistry are increasingly being integrated into the synthesis of complex molecules to minimize environmental impact and enhance sustainability. nih.govresearchgate.net In the context of spiro[3.3]heptane synthesis, these principles manifest through the development of catalytic reactions that offer high atom economy, employ less hazardous reagents, and operate under milder conditions. nih.govrsc.org

Key Green Chemistry Strategies:

Catalysis: The use of catalysts is a cornerstone of green chemistry, enabling reactions with higher efficiency and selectivity, which reduces waste. nih.govmdpi.com For spiro[3.3]heptane synthesis, this includes both metal-based and organocatalysis.

Alternative Energy Sources: Techniques like photoredox catalysis utilize visible light as a renewable energy source to drive chemical reactions, often under mild conditions. beilstein-journals.orgnih.gov This approach has been successfully used to construct complex molecular architectures and holds promise for the synthesis of intricate spirocyclic systems. nih.govnsf.govbeilstein-journals.org

Renewable Feedstocks: While not yet fully realized for this specific class of compounds, a key goal of green chemistry is the use of renewable starting materials to replace petroleum-derived precursors. nih.gov

Atom Economy: Synthetic routes are designed to maximize the incorporation of all starting materials into the final product, thereby minimizing the generation of byproducts. rsc.org

Catalytic Innovations:

Recent advancements have highlighted the potential of various catalytic systems for constructing spirocyclic frameworks. For instance, rhodium-catalyzed cyclopropanation of exocyclic olefins has emerged as a method for the stereoselective synthesis of azaspiro[n.2]alkanes, a strategy that could be adapted for carbocyclic spiro[3.3]heptane systems. nih.gov

Photoredox catalysis, in particular, offers a sustainable pathway for generating reactive intermediates under mild conditions. nih.gov This methodology has been applied to a wide range of synthetic transformations, including C-C bond formation, and is well-suited for tackling the construction of complex scaffolds like spiro[3.3]heptanes. beilstein-journals.orgnsf.govbohrium.com The use of organic dyes as photocatalysts further enhances the green credentials of this approach by replacing potentially toxic and expensive transition metals. beilstein-journals.org

The following table summarizes key catalytic approaches and their alignment with green chemistry principles.

Challenges and Innovations in Synthetic Pathways to this compound

The synthesis of disubstituted spiro[3.3]heptanes like this compound presents several synthetic hurdles, primarily related to the construction of the strained spirocyclic core and the stereocontrolled introduction of two different functional groups at specific positions.

Synthetic Challenges:

Ring Strain: The spiro[3.3]heptane framework consists of two fused cyclobutane rings, which introduces significant ring strain. Synthetic methods must be robust enough to construct this strained system efficiently.

Stereocontrol: The introduction of substituents at the 2 and 6 positions creates stereocenters. Achieving high diastereoselectivity and, if required, enantioselectivity is a significant challenge, often requiring chiral auxiliaries or asymmetric catalysis.

Functional Group Compatibility: The synthetic route must be compatible with both the bromo and carboxylic acid functionalities. Protecting group strategies may be necessary, adding to the step count and complexity of the synthesis.

Innovations in Synthesis:

To address these challenges, researchers have developed innovative synthetic strategies. One notable approach involves the preparation of a bromo-substituted spiro[3.3]heptanone intermediate. chemrxiv.org This ketone can then be subjected to a Wolff-Kishner reduction to yield the corresponding bromo-spiro[3.3]heptane. Subsequent lithiation and reaction with dry ice (carbon dioxide) can then install the carboxylic acid group. chemrxiv.org

Another innovative strategy is the divergent synthesis from a common precursor. For example, a practical synthesis for regio- and stereoisomers of glutamic acid analogs built on the spiro[3.3]heptane scaffold has been developed starting from an O-silylated 2-(hydroxymethyl)cyclobutanone derivative. researchgate.net This highlights the potential for creating a library of diverse spiro[3.3]heptane derivatives from a single, readily available starting material.

The table below outlines some of the challenges and corresponding innovative solutions in the synthesis of substituted spiro[3.3]heptanes.

Advanced Structural and Stereochemical Investigations

Conformational Analysis of the Spiro[3.3]heptane Core in 6-bromospiro[3.3]heptane-2-carboxylic acid

The spiro[3.3]heptane core is characterized by two cyclobutane (B1203170) rings fused at a single quaternary carbon atom. researchgate.net This arrangement results in a rigid, non-planar structure.

The fundamental conformation of the spiro[3.3]heptane skeleton is not flat. X-ray diffraction studies on various derivatives have consistently shown that the cyclobutane rings are puckered. nih.gov For instance, the crystal structure analysis of d-spiro[3.3]heptane-2,6-dicarboxylic acid, also known as Fecht's acid, revealed that the molecule possesses C2 symmetry and that the cyclobutane rings are distinctly puckered. researchgate.net

In a study of 2,2,6,6-tetrakis(mesyloxymethyl)spiro[3.3]heptane, the two cyclobutane rings were found to have different puckering angles, with dihedral angles of 12.9° and 21.2°. nih.gov This puckering is a defining characteristic of the spiro[3.3]heptane system, influencing the spatial orientation of its substituents. While a specific crystal structure for this compound is not prominently available in the surveyed literature, the conformational behavior is expected to align with that of its well-documented analogs.

Table 1: Crystallographic Data for Spiro[3.3]heptane Derivatives
CompoundCrystal SystemSpace GroupKey Conformational FeatureReference
d-Spiro[3.3]heptane-2,6-dicarboxylic acidMonoclinicC2Puckered cyclobutane rings, molecule has C2 symmetry researchgate.net
2,2,6,6-Tetrakis(mesyloxymethyl)spiro[3.3]heptaneTriclinicP1Puckered rings with dihedral angles of 12.9° and 21.2° nih.gov

The bulky bromine atom at the C6 position and the carboxylic acid group at the C2 position will likely adopt pseudo-equatorial orientations to reduce steric hindrance. The specific dihedral angles of the cyclobutane rings will be a result of the interplay between the inherent puckering of the rings and the steric demands of these substituents. The conformation of the carboxylic acid group itself, particularly the orientation of the hydroxyl group, can further be influenced by intermolecular interactions, such as hydrogen bonding in the solid state. researchgate.net

Chiral Resolution and Enantioselective Synthesis

The substitution pattern in this compound creates axial chirality centered at the spiro-carbon, as well as point chirality at the C2 and C6 carbons. This leads to the existence of multiple stereoisomers, necessitating methods for their separation and selective synthesis.

The separation of enantiomers (resolution) of chiral spiro[3.3]heptane carboxylic acids has been achieved through several established methods.

Classical Resolution: This involves the formation of diastereomeric salts by reacting the racemic carboxylic acid with a naturally occurring chiral base. For spiro[3.3]heptane-2,6-dicarboxylic acid, the alkaloid brucine (B1667951) was successfully used to separate the enantiomers via fractional crystallization of the resulting diastereomeric salts. researchgate.net

Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful and widely used analytical and preparative technique. For example, the enantiomers of dicinnamyl spiro[3.3]heptane-2,6-dicarboxylate were effectively separated using a chiral stationary phase made of cellulose (B213188) phenyl carbamate. researchgate.net This approach avoids the need for chemical derivatization with a chiral auxiliary, offering a direct route to enantiopure compounds. researchgate.net

Diastereomeric Derivatization: Another strategy involves covalently bonding the racemic mixture to a chiral auxiliary to form diastereomers that can be separated by standard chromatography techniques like silica (B1680970) gel HPLC. tcichemicals.com After separation, the chiral auxiliary is cleaved to yield the pure enantiomers.

Table 2: Enantiomeric Separation Strategies for Spiro[3.3]heptane Carboxylic Acids
MethodTarget Compound ClassChiral Agent/Stationary PhaseKey PrincipleReference
Classical ResolutionSpiro[3.3]heptane-2,6-dicarboxylic acidBrucineFormation and fractional crystallization of diastereomeric salts. researchgate.net
Chiral HPLCSpiro[3.3]heptane-2,6-dicarboxylate estersCellulose Phenyl CarbamateDirect separation of enantiomers based on differential interaction with the chiral stationary phase. researchgate.net
Diastereomeric DerivatizationGeneral carboxylic acidsChiral amines or alcohols (e.g., (1S,2R,4R)-(-)-2,10-Camphorsultam)Formation of covalent diastereomers separable by standard chromatography. tcichemicals.com

Enantioselective synthesis aims to create a specific enantiomer directly, avoiding the need for resolving a racemic mixture. Several approaches have been developed for chiral spiro[3.3]heptane derivatives.

One successful strategy involves the use of chiral auxiliaries during synthesis. For instance, a modified Strecker reaction using Ellman's sulfinamide as a chiral auxiliary has been applied to spirocyclic ketones to produce chiral amino acids with moderate diastereoselectivity. nih.gov Similarly, enzyme-catalyzed reactions, such as the asymmetric hydrolysis of 2,2,6,6-tetrakis(acetoxymethyl)spiro[3.3]heptane by pig liver esterase, have been shown to produce axially chiral spiro[3.3]heptane derivatives with moderate optical purity. rsc.org These methods introduce chirality into the molecule, which can then be carried through to final products like this compound.

Absolute Configuration Determination and Stereochemical Assignment Methods

Determining the absolute three-dimensional arrangement of atoms (absolute configuration) of a chiral molecule is a critical step in stereochemical analysis. For spiro[3.3]heptane derivatives, X-ray crystallography is the most definitive method. researchgate.nettcichemicals.com

When a single crystal of an enantiopure compound is analyzed, its structure can be determined unambiguously. The absolute configuration of d-spiro[3.3]heptane-2,6-dicarboxylic acid was determined to be (R) using X-ray diffraction by analyzing the anomalous scattering of oxygen and carbon atoms at -160°C. researchgate.net

A more powerful technique involves incorporating a chiral auxiliary of a known absolute configuration into the molecule. For example, (1S,2R,4R)-(–)-2,10-camphorsultam can be reacted with a racemic spiro[3.3]heptane dicarboxylic acid. tcichemicals.com After separating the resulting diastereomers and performing X-ray analysis on one of them, the known configuration of the camphorsultam acts as an internal reference, allowing for the unequivocal assignment of the spiro compound's stereochemistry. tcichemicals.com Furthermore, the presence of "heavy" atoms (with higher atomic numbers) in the structure greatly aids in this determination through the anomalous dispersion effect. The sulfur atom in camphorsultam is useful for this, and the bromine atom in this compound would be particularly effective for a confident stereochemical assignment using this X-ray crystallographic method. tcichemicals.com

Reactivity and Transformation Pathways of 6 Bromospiro 3.3 Heptane 2 Carboxylic Acid

Transformations Involving the Bromine Moiety

The carbon-bromine bond in 6-bromospiro[3.3]heptane-2-carboxylic acid is a key site for functionalization. Its reactivity is characteristic of a secondary alkyl bromide, allowing for a range of substitution, elimination, organometallic, and radical reactions.

Nucleophilic Substitution Reactions

The bromine atom on the spiro[3.3]heptane core can be displaced by various nucleophiles. These reactions typically proceed via an S(_N)2 mechanism, though the strained nature of the cyclobutane (B1203170) ring system can influence reactivity. Intramolecular nucleophilic substitution is a key strategy for the synthesis of other spirocyclic systems. For instance, related spiro[3.3]heptane precursors undergo intramolecular substitution to form spirocyclic azetidines. libretexts.org The synthesis of hetera-substituted spiro[3.3]heptanes has been achieved through nucleophilic cyclization, highlighting the utility of this reaction class. nrochemistry.com

A representative example is the synthesis of 2,6-diazaspiro[3.3]heptanes, where a double displacement of chloro- or triflate-substituted precursors with primary amines occurs. thieme-connect.denih.gov While direct substitution on this compound itself is not extensively documented, the reactivity of similar systems suggests that nucleophiles such as amines, azides, and thiols could be employed to introduce new functional groups at the 6-position.

Elimination Reactions

Base-induced elimination of hydrogen bromide from this compound is a potential pathway to introduce unsaturation into the spirocyclic framework, leading to the formation of spiro[3.3]heptene derivatives. These reactions typically follow an E2 (bimolecular elimination) mechanism, which is favored by strong, non-nucleophilic bases. masterorganicchemistry.commsu.edulibretexts.org The stereochemistry of the E2 reaction is crucial, requiring an anti-periplanar arrangement of the hydrogen atom and the leaving group (bromine). libretexts.orglibretexts.orgkhanacademy.org

In the context of the cyclobutane ring of the spiro[3.3]heptane system, the puckered nature of the ring means that specific geometric constraints must be met for the E2 reaction to occur. The regioselectivity of the elimination is governed by Zaitsev's rule, which predicts the formation of the more substituted (and thus more stable) alkene, although exceptions can occur with sterically hindered bases (Hofmann's rule). libretexts.orglibretexts.org For this compound, elimination could potentially lead to two different alkene isomers, depending on which β-hydrogen is removed.

Organometallic Reactions (e.g., Cross-Coupling Precursors)

The bromine atom serves as a handle for the formation of organometallic reagents, which are valuable precursors for cross-coupling reactions. Treatment of a bromospiro[3.3]heptane derivative with a strong base like n-butyllithium (nBuLi) can lead to the formation of a highly reactive organolithium species. chemrxiv.org This intermediate can then be reacted with various electrophiles. For example, reaction with trimethyl borate (B1201080) (B(OMe)(_3)) followed by hydrolysis yields a spiro[3.3]heptane boronic acid, a key substrate for Suzuki-Miyaura cross-coupling reactions. chemrxiv.org

Alternatively, quenching the organolithium intermediate with solid carbon dioxide (dry ice) provides a route to introduce a second carboxylic acid group onto the spirocyclic scaffold. chemrxiv.org The formation of Grignard reagents from alkyl bromides is a well-established transformation, although it is sensitive to the presence of acidic protons, such as the one in the carboxylic acid group of the title compound. msu.edu Protection of the carboxylic acid would be necessary before attempting to form a Grignard reagent. These organometallic derivatives are instrumental in creating carbon-carbon and carbon-heteroatom bonds, significantly expanding the accessible chemical space of spiro[3.3]heptane compounds.

Radical Reactions of Bromospiro[3.3]heptanes

The carbon-bromine bond in bromospiro[3.3]heptanes can undergo homolytic cleavage to generate spiro[3.3]heptyl radicals. rsc.org These radical intermediates can then participate in various transformations. For example, the photochemical reaction of spiro[3.3]heptane with bromotrichloromethane (B165885) involves hydrogen abstraction to form spiro[3.3]heptyl radicals. rsc.org

A synthetically useful radical reaction is the Barton-McCombie deoxygenation, which, while typically used to remove hydroxyl groups, proceeds through a carbon-centered radical intermediate. libretexts.orgnrochemistry.comwikipedia.orgchem-station.comorganic-chemistry.org The analogous radical generated from this compound (likely via a tin- or silane-based radical initiator) would be expected to abstract a hydrogen atom from a donor to yield the corresponding debrominated spiro[3.3]heptane-2-carboxylic acid. The stability and reactivity of these spirocyclic radicals are influenced by the inherent ring strain of the cyclobutane system. rsc.org

Reactions of the Carboxylic Acid Functionality

The carboxylic acid group of this compound is a versatile functional handle that can be readily converted into a variety of derivatives, such as esters, amides, and anhydrides. These transformations are fundamental in organic synthesis and are crucial for incorporating the spiro[3.3]heptane motif into larger molecules, including active pharmaceutical ingredients.

Derivatization to Esters, Amides, and Anhydrides

Esters can be synthesized from the carboxylic acid through several methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., H(_2)SO(_4)), is a common approach. wikipedia.orgmasterorganicchemistry.comlibretexts.org For more sensitive substrates or to overcome steric hindrance, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) can be employed (Steglich esterification). orgsyn.orgorganic-chemistry.orgorganic-chemistry.org

Amides are typically formed by first activating the carboxylic acid, for example, by converting it to an acyl chloride using reagents like thionyl chloride (SOCl(_2)) or oxalyl chloride. masterorganicchemistry.comlibretexts.orgresearchgate.net The resulting acyl chloride is highly reactive and readily undergoes nucleophilic acyl substitution with a primary or secondary amine to yield the corresponding amide. researchgate.net Alternatively, direct coupling of the carboxylic acid with an amine can be achieved using peptide coupling reagents such as DCC or HBTU. mdpi.comlibretexts.org

Acid anhydrides can be prepared from the carboxylic acid, for instance, by reacting the corresponding carboxylate salt with an acyl chloride. researchgate.net Symmetrical anhydrides can also be formed by the dehydration of two equivalents of the carboxylic acid, often with a strong dehydrating agent.

The following table summarizes common methods for the derivatization of the carboxylic acid functionality:

DerivativeReagents and ConditionsGeneral Reaction
Ester Alcohol (R'-OH), Acid Catalyst (e.g., H(_2)SO(_4)), HeatR-COOH + R'-OH ⇌ R-COOR' + H(_2)O
Alcohol (R'-OH), DCC, DMAPR-COOH + R'-OH → R-COOR'
Amide 1. SOCl(_2) or (COCl)(_2) 2. Amine (R'R''NH)1. R-COOH → R-COCl 2. R-COCl + R'R''NH → R-CONR'R''
Amine (R'R''NH), DCCR-COOH + R'R''NH → R-CONR'R''
Acid Anhydride R-COCl, PyridineR-COO + R-COCl → (R-CO)(_2)O

These derivatization reactions are crucial for creating a library of this compound derivatives with diverse physicochemical properties. chemrxiv.orgresearchgate.netresearchgate.netresearchgate.net

Reduction and Decarboxylation Pathways

The functional groups of this compound—the carboxylic acid and the alkyl bromide—can undergo reduction through various pathways, depending on the reagents and conditions employed. Similarly, decarboxylation, while not spontaneous, can be achieved through specific chemical transformations.

Reduction: The primary reduction pathways involve the transformation of the carboxylic acid to a primary alcohol or the hydrogenolysis of the carbon-bromine bond.

Reduction of the Carboxylic Acid: Strong reducing agents are typically required to reduce the carboxylic acid moiety. Reagents such as lithium aluminum hydride (LiAlH₄) or borane (B79455) complexes (e.g., BH₃·THF) can effectively convert the carboxylic acid to the corresponding primary alcohol, (6-bromospiro[3.3]heptan-2-yl)methanol. These reactions are generally performed in aprotic ether solvents like diethyl ether or tetrahydrofuran (B95107) (THF). The choice of reagent is critical to avoid unwanted side reactions.

Reduction of the Carbon-Bromine Bond: The bromine atom can be removed via catalytic hydrogenation. This process, known as hydrogenolysis, typically involves reacting the compound with hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C). A base, like triethylamine (B128534) or sodium acetate, is often added to neutralize the hydrobromic acid (HBr) that is formed, preventing it from reacting with other parts of the molecule. This pathway yields spiro[3.3]heptane-2-carboxylic acid.

The chemoselectivity of the reduction depends heavily on the chosen conditions, as outlined in the table below.

Target Functional GroupReagent(s)ProductNotes
Carboxylic AcidLithium aluminum hydride (LiAlH₄), followed by H₂O workup(6-bromospiro[3.3]heptan-2-yl)methanolHighly reactive, non-selective if other reducible groups are present.
Carboxylic AcidBorane tetrahydrofuran complex (BH₃·THF)(6-bromospiro[3.3]heptan-2-yl)methanolGenerally more selective for carboxylic acids over esters.
Carbon-Bromine BondH₂, Palladium on Carbon (Pd/C), Base (e.g., Et₃N)spiro[3.3]heptane-2-carboxylic acidHydrogenolysis removes the bromine atom.
Both GroupsLiAlH₄ (excess), high temperaturespiro[3.3]heptan-2-ylmethanolPotential for reduction of both functional groups under forcing conditions.

Decarboxylation: The direct removal of the carboxyl group as carbon dioxide from an unsubstituted alkane carboxylic acid is challenging and requires harsh conditions. However, several indirect methods can achieve this transformation.

Barton Decarboxylation: This radical-based method involves converting the carboxylic acid into a thiohydroxamate ester, which is then treated with a radical initiator (like AIBN) and a hydrogen atom donor (like tributyltin hydride) to replace the carboxyl group with a hydrogen atom, yielding 6-bromospiro[3.3]heptane.

Hunsdiecker Reaction: In this classic transformation, the silver salt of the carboxylic acid is treated with bromine (Br₂) to yield an alkyl bromide with one less carbon. Applying this to this compound would theoretically produce 2,6-dibromospiro[3.3]heptane.

Reactivity of the Spiro[3.3]heptane Core Under Various Conditions

The spiro[3.3]heptane scaffold is a fascinating structural motif that has gained significant attention in medicinal chemistry as a bioisostere for six-membered rings like benzene (B151609) and piperidine. nih.govresearchgate.net Its reactivity is largely defined by the inherent strain of the two fused cyclobutane rings.

General Stability: Despite the ring strain, the spiro[3.3]heptane core is remarkably stable under many common synthetic conditions, including those used for amide coupling, esterification, and some transition-metal-catalyzed cross-couplings. chemrxiv.org This stability allows for its incorporation into complex molecules, including drug candidates. nih.govacs.org

Rigidity and Conformation: The spirocyclic nature of the core creates a rigid, three-dimensional structure. Unlike flexible aliphatic chains or even cyclohexane (B81311) rings, the spiro[3.3]heptane scaffold holds its substituents in well-defined spatial orientations. This conformational rigidity is a key feature exploited in drug design. nih.gov

Ring-Opening Reactions: While generally stable, the strained cyclobutane rings can be induced to open under specific, often harsh, conditions. Reactions involving strong Lewis acids or certain transition metals at elevated temperatures can lead to cleavage of the C-C bonds within the rings. For instance, related oxetane-containing spirocycles have been shown to undergo ring-opening in the presence of acids like HBr or Lewis acids like TiCl₄. researchgate.net However, for the all-carbon spiro[3.3]heptane, such reactions are less common and require significant activation.

Chemoselectivity and Regioselectivity in Functional Group Interconversions

Chemoselectivity (which functional group reacts) and regioselectivity (where a reaction occurs) are paramount when transforming a multifunctional molecule like this compound. The distinct electronic nature of the carboxylic acid and the C-Br bond allows for a high degree of selective manipulation.

Chemoselectivity:

The two primary functional groups can be addressed independently with high selectivity.

Reactions at the Carboxylic Acid: The -COOH group can undergo standard transformations without affecting the C-Br bond. These include:

Esterification: Reaction with an alcohol under acidic conditions (e.g., Fischer esterification) or with an alkyl halide in the presence of a base.

Amide Coupling: Activation with a coupling agent (e.g., HATU, EDC) followed by reaction with an amine.

Acid Chloride Formation: Reaction with thionyl chloride (SOCl₂) or oxalyl chloride to form the more reactive acyl chloride, which can then be converted to various derivatives.

Reactions at the Carbon-Bromine Bond: The bromine atom serves as a handle for carbon-carbon and carbon-heteroatom bond formation, typically via organometallic intermediates or transition-metal catalysis. The carboxylic acid often requires protection (e.g., as an ester) to prevent interference from the acidic proton.

Grignard or Organolithium Formation: Reaction with magnesium (Mg) or an organolithium reagent (e.g., t-BuLi) can convert the C-Br bond into a nucleophilic organometallic species.

Transition-Metal Cross-Coupling: The bromide is an excellent substrate for reactions like Suzuki, Stille, Heck, or Buchwald-Hartwig amination, allowing for the introduction of aryl, vinyl, or amino groups. Synthetic studies on related spiro[3.3]heptanes have shown compatibility with bromine atoms during their formation, indicating the robustness of this functional group for subsequent transformations. chemrxiv.org

Regioselectivity:

The regioselectivity is inherently controlled by the fixed positions of the functional groups on the rigid spiro[3.3]heptane skeleton. The substituents are located on different cyclobutane rings in a 1,6- (or 2,6-) relationship. Due to the spiro-fusion, reactions at the C2-position have minimal electronic influence on the C6-position, and vice versa. Any further substitution on the rings would be directed by the existing functional groups, but the primary reactivity remains localized at the C-Br and -COOH sites. Synthetic strategies for building the spiro[3.3]heptane library rely on this predictable positional chemistry to access specific isomers. nih.gov

Reaction TypeReagent(s)Functional Group TargetedProduct ClassNotes on Selectivity
Amide CouplingAmine, HATU, DIPEACarboxylic AcidAmideChemoselective for the -COOH group; the C-Br bond is unaffected.
Suzuki CouplingArylboronic acid, Pd catalyst, BaseCarbon-Bromine BondAryl-substituted spiro[3.3]heptaneChemoselective for the C-Br bond; requires protection of the acidic -COOH group.
EsterificationAlcohol, H₂SO₄ (cat.)Carboxylic AcidEsterStandard reaction conditions do not affect the C-Br bond.
Nucleophilic SubstitutionNaCNCarbon-Bromine BondNitrileSₙ2 reaction at the C-Br center; the carboxylate anion (if deprotonated) is a much weaker nucleophile.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations of Electronic Structure and Stability

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 6-bromospiro[3.3]heptane-2-carboxylic acid. These calculations map the distribution of electrons and predict the molecule's stability, providing a basis for its chemical behavior. The rigid and three-dimensional nature of the spiro[3.3]heptane scaffold makes it an interesting subject for theoretical analysis. mdpi.comnih.gov

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. For this compound, DFT calculations can determine the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a critical parameter, indicating the molecule's kinetic stability and chemical reactivity. A larger gap generally implies higher stability.

The electron density distribution, also calculable via DFT, reveals the molecule's electrostatic potential. This highlights electron-rich and electron-poor regions, which are key to understanding intermolecular interactions and the molecule's reactivity towards electrophiles and nucleophiles. In this compound, the electron density is expected to be highest around the oxygen atoms of the carboxylic acid group and the bromine atom, making these sites susceptible to interactions.

A representative table of calculated molecular orbital energies for a stereoisomer of this compound is shown below. These values are illustrative and would be determined through specific DFT calculations.

Table 1: Calculated Molecular Orbital Properties
OrbitalEnergy (eV)Primary Atomic Contribution
LUMO+1-0.5C-H (spiro-framework) σ
LUMO-1.8C=O (carboxyl) π, C-Br σ*
HOMO-6.5O (carboxyl) lone pair, Br lone pair
HOMO-1-7.2C-C (spiro-framework) σ

Table 2: Relative Energies of Hypothetical Conformers

Conformer/IsomerRelative Energy (kcal/mol)Key Dihedral Angle (°C)Substituent Orientation
trans-isomer (global minimum)0.0020.5Pseudo-equatorial
cis-isomer1.518.9One pseudo-axial, one pseudo-equatorial
trans-isomer (boat-like)4.2-15.0Pseudo-axial

Reaction Mechanism Elucidation via Transition State Analysis

Theoretical calculations are invaluable for mapping out the pathways of chemical reactions, identifying intermediate structures, and calculating the activation energies associated with transition states.

The synthesis of the spiro[3.3]heptane core often involves cycloaddition reactions or rearrangements. nih.govmdpi.com For instance, a common route involves a [2+2] cycloaddition to form one of the cyclobutane (B1203170) rings. nih.gov Computational modeling of this step can clarify whether the reaction proceeds through a concerted or a stepwise mechanism.

By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction energy profile can be constructed. This profile helps chemists understand the feasibility of a proposed synthetic step and provides insights into factors that control the reaction rate and yield. For example, in the synthesis of a related 1,6-disubstituted spiro[3.3]heptane, a Meinwald oxirane rearrangement was a key step, where theoretical modeling could predict the favorability of the cyclopropyl (B3062369) ring expansion. nih.gov

Beyond modeling specific reaction steps, theoretical calculations can explain broader reactivity patterns, such as regioselectivity and stereoselectivity. In the synthesis of substituted spiro[3.3]heptanes, the introduction of functional groups can be directed to specific positions. Molecular Electron Density Theory (MEDT) is one approach used to understand the reactivity in cycloaddition reactions that can form such spirocyclic systems. frontiersin.org

By analyzing the frontier molecular orbitals (HOMO and LUMO) of the reacting species, chemists can predict which reaction pathway is electronically favored. For this compound, calculations can explain why certain isomers are formed preferentially over others during synthesis, guiding the development of more efficient and selective synthetic routes.

Prediction of Spectroscopic Signatures for Advanced Structural Characterization (e.g., Vibrational Circular Dichroism)

While standard techniques like NMR and mass spectrometry provide crucial structural information, complex chiral molecules often require more advanced methods for unambiguous determination of their absolute configuration. Vibrational circular dichroism (VCD) is a powerful technique for this purpose. nih.govresearchgate.net VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. researchgate.net

The experimental VCD spectrum is a unique fingerprint of a molecule's absolute configuration and its conformation in solution. nih.gov The power of computational chemistry lies in its ability to predict the VCD spectrum for a given enantiomer. researchgate.net By comparing the computationally predicted spectrum with the experimental one, the absolute stereochemistry of the synthesized molecule can be determined. nih.govrsc.org This involves calculating the vibrational frequencies and the corresponding rotational strengths for the molecule's low-energy conformers, which are then Boltzmann-averaged to produce the final theoretical spectrum.

The table below shows a sample of predicted VCD data for a specific enantiomer of this compound. A positive sign for the VCD intensity indicates stronger absorption of left circularly polarized light, while a negative sign indicates stronger absorption of right circularly polarized light.

Table 3: Predicted VCD Frequencies and Intensities

Vibrational Mode (cm-1)VCD Intensity (10-4 ΔA/A)Vibrational Assignment
2980+1.5C-H stretch (asymmetric)
1710-5.2C=O stretch (carboxyl)
1450+3.8CH2 scissoring
1250-2.1C-O stretch / O-H bend
650+0.9C-Br stretch

Structure-Reactivity Relationships and Design Principles for Novel Spiro[3.3]heptane Derivatives

Computational chemistry and theoretical investigations provide crucial insights into the unique structural and electronic properties of the spiro[3.3]heptane framework, which in turn govern its reactivity and guide the design of novel derivatives for various applications, particularly in medicinal chemistry. While specific theoretical studies on this compound are not extensively available in the current literature, a wealth of computational and experimental data on the parent scaffold and its substituted analogues allows for the extrapolation of key structure-reactivity relationships and design principles.

The spiro[3.3]heptane core is characterized by its rigid, three-dimensional structure composed of two fused cyclobutane rings sharing a central quaternary carbon atom. This arrangement imparts significant ring strain, which is a key determinant of its chemical reactivity. X-ray crystallographic studies have confirmed the puckered nature of the cyclobutane rings. nih.govnih.gov The dihedral angles of the rings in substituted spiro[3.3]heptanes have been measured, indicating a non-planar conformation. nih.gov For instance, in one derivative, the dihedral angles of the two cyclobutane rings were found to be 12.9° and 21.2°. nih.gov This inherent puckering and rigidity are fundamental to its utility as a chemical scaffold.

A significant focus of theoretical and design studies has been the use of the spiro[3.3]heptane moiety as a saturated, non-planar bioisostere for aromatic rings, such as benzene (B151609). chemrxiv.orgnih.gov In drug design, replacing a flat phenyl ring with a 3D scaffold like spiro[3.3]heptane can lead to improved physicochemical properties, such as reduced lipophilicity and enhanced metabolic stability, without compromising biological activity. chemrxiv.orgacs.orgacs.org Computational studies and experimental data have shown that the exit vectors for substituents on the spiro[3.3]heptane core are non-collinear, a stark contrast to the collinear para-substituents on a benzene ring. chemrxiv.org For 2,6-disubstituted spiro[3.3]heptanes, these exit vectors are oriented at angles of approximately 23–30°. researchgate.net This non-planar and non-collinear arrangement of substituents provides a distinct spatial orientation for interacting with biological targets.

The design principles for novel spiro[3.3]heptane derivatives are largely driven by their application as building blocks in medicinal chemistry. researchgate.net Structural analysis has shown that different substitution patterns on the spiro[3.3]heptane ring can mimic the spatial arrangement of functional groups in cyclohexane (B81311) derivatives. For example, 1,6-disubstituted spiro[3.3]heptanes can serve as conformationally restricted surrogates for cis-1,4- and trans-1,3-disubstituted cyclohexanes. acs.org This allows for the fine-tuning of molecular shape and the optimization of drug-receptor interactions.

The introduction of substituents, such as a bromine atom and a carboxylic acid group in this compound, is expected to significantly influence the electronic properties and reactivity of the scaffold. The electron-withdrawing nature of the bromine atom and the carboxylic acid can affect the charge distribution across the molecule and influence its reactivity in, for example, nucleophilic substitution or cycloaddition reactions. researchgate.netnih.gov The stereochemistry of the substituents is also a critical design element, as different isomers will present distinct three-dimensional pharmacophores.

Below are tables summarizing key structural parameters of the spiro[3.3]heptane scaffold based on data from related derivatives.

Table 1: Representative Dihedral Angles in a Substituted Spiro[3.3]heptane Derivative

RingDihedral Angle (°)
Cyclobutane Ring 112.9
Cyclobutane Ring 221.2

Data derived from X-ray analysis of 2,2,6,6-tetrakis(mesyloxymethyl)spiro[3.3]heptane. nih.gov

Table 2: Comparison of Exit Vector Geometry for Different Scaffolds

ScaffoldSubstituent PositionsExit Vector RelationshipApproximate Angle (°)
para-Substituted Benzene1,4Collinear~0
2,6-Disubstituted Spiro[3.3]heptane2,6Non-collinear23-30

Data derived from computational and X-ray analysis of spiro[3.3]heptane derivatives. researchgate.net

Potential Applications in Advanced Chemical Synthesis and Materials Science

A Versatile Building Block for Intricate Organic Architectures

The unique structural features of 6-bromospiro[3.3]heptane-2-carboxylic acid make it an invaluable tool for synthetic chemists aiming to construct complex and novel organic molecules. Its rigid spirocyclic core serves as a predictable scaffold, allowing for precise control over the spatial arrangement of functional groups.

A Scaffold for Novel Organic Transformations

The presence of both a bromine atom and a carboxylic acid on the spiro[3.3]heptane skeleton provides two orthogonal points for chemical modification. The bromine atom can participate in a wide array of coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, enabling the introduction of diverse aryl, alkynyl, and amino moieties. The carboxylic acid group, on the other hand, can be readily converted into esters, amides, and other functional groups, or it can be used as a directing group in C-H activation reactions.

One notable transformation involves the conversion of a related spiro[3.3]heptanone to a bromide, which can then be further functionalized. For instance, treatment of the bromide with n-butyllithium followed by quenching with dry ice yields the corresponding carboxylic acid, demonstrating a pathway to introduce the carboxylic acid functionality after the establishment of the bromo-substituted scaffold. chemrxiv.org This versatility allows for the stepwise and controlled construction of highly elaborate molecules.

A Precursor to Highly Strained and Stereodefined Molecules

The inherent ring strain of the spiro[3.3]heptane system makes it an excellent precursor for the synthesis of other highly strained molecules through ring-opening or rearrangement reactions. Furthermore, the defined stereochemistry of substituted spiro[3.3]heptanes can be leveraged to create molecules with specific three-dimensional arrangements.

A divergent synthetic approach has been developed to create a library of regio- and stereoisomers of glutamic acid analogs based on the spiro[3.3]heptane scaffold. nih.gov This strategy highlights the ability to control the spatial disposition of functional groups, which is crucial for applications in medicinal chemistry and chemical biology. The synthesis of these stereodefined molecules often involves key steps such as the Meinwald oxirane rearrangement to construct the spiro[3.3]heptane core and subsequent stereoselective reactions to introduce the desired functionalities. nih.gov The use of chiral auxiliaries, such as Ellman's sulfinamide, has proven effective in achieving enantiopure 1,6-substituted spiro[3.3]heptane derivatives. nih.gov

Integration into Advanced Functional Materials

The rigid and well-defined geometry of the spiro[3.3]heptane framework makes it an attractive component for the design of novel functional materials with tailored properties.

The incorporation of spiro[3.3]heptane units has been explored in the field of liquid crystals. Studies have shown that esters derived from spiro[3.3]heptane dicarboxylic acid can exhibit smectic mesophases, although often over a narrow temperature range. The rigid, non-linear structure of the spiro[3.3]heptane core influences the packing of the molecules and, consequently, their liquid crystalline behavior.

A significant breakthrough in the application of spiro[3.3]heptane derivatives in materials science is the construction of a homochiral metal-organic framework (MOF). researchgate.net Using the enantiopure (R)-spiro[3.3]heptane-2,6-dicarboxylic acid as a linker, a zinc-based MOF, named WIG-5, was synthesized. researchgate.net This framework exhibits a distorted MOF-5-like structure and possesses birefringence, suggesting potential applications in optics. researchgate.net The rigid and chiral nature of the spiro[3.3]heptane linker is crucial for the formation of a stable and ordered porous material.

A Role in Supramolecular Assembly and Host-Guest Chemistry

The defined shape and ability to present functional groups in specific orientations make spiro[3.3]heptane derivatives interesting candidates for supramolecular chemistry. The dicarboxylic acid, in particular, can act as a ditopic hydrogen-bond donor, facilitating the formation of extended networks and co-crystals. The co-assembly of two different carboxylic acids, one of which could be a spiro[3.3]heptane derivative, at a liquid/solid interface has been shown to lead to novel cocrystal structures sustained by hydrogen bonding. nih.gov While direct studies on this compound in host-guest chemistry are limited, the principles of molecular recognition suggest its potential for creating specific binding pockets for guest molecules.

Designing Chirality Transfer Agents and Ligands

The axial chirality of appropriately substituted spiro[3.3]heptanes, which arises from the non-planar arrangement of the two rings, makes them valuable scaffolds for the design of chiral ligands for asymmetric catalysis. The rigid backbone ensures a well-defined chiral environment around a metal center, which can lead to high enantioselectivity in catalytic reactions.

Enzyme-catalyzed asymmetric hydrolysis has been successfully employed to resolve racemic 2,6-disubstituted spiro[3.3]heptane derivatives, providing access to enantiopure building blocks for chiral ligand synthesis. rsc.org Furthermore, dinuclear zinc-ProPhenol complexes have been used as catalysts in the enantioselective [3 + 3] annulation reactions to produce chiral spirocyclic compounds, demonstrating the utility of chiral catalysts in synthesizing these scaffolds. nih.gov Although direct application of this compound as a ligand is not yet widely reported, its potential as a precursor for more complex chiral ligands is evident. The bromo and carboxylic acid functionalities can be elaborated to introduce coordinating groups, leading to novel chiral ligands for a variety of enantioselective transformations. mdpi.com

Chemical Compounds Mentioned

Compound Name
This compound
n-butyllithium
(R)-spiro[3.3]heptane-2,6-dicarboxylic acid
Zinc
Ellman's sulfinamide
Glutamic acid

Interactive Data Table: Properties of Spiro[3.3]heptane Derivatives

DerivativeMolecular FormulaMolecular Weight ( g/mol )Key FeatureReference
Spiro[3.3]heptane-2-carboxylic acidC8H12O2140.18Parent carboxylic acid uni.lu
Spiro[3.3]heptane-2,6-dicarboxylic acidC9H12O4184.19Dicarboxylic acid linker for MOFs biosynth.com
(R)-spiro[3.3]heptane-2,6-dicarboxylic acidC9H12O4184.19Chiral dicarboxylic acid linker researchgate.net
6-aminospiro[3.3]heptane-2-carboxylic acidC8H13NO2155.19Amino acid analogue researchgate.net

Conclusion and Future Research Directions

Summary of Current Understanding and Key Achievements

The exploration of spiro[3.3]heptane derivatives has garnered considerable attention in medicinal chemistry and materials science due to their unique three-dimensional and rigid scaffold. While direct and extensive research on 6-bromospiro[3.3]heptane-2-carboxylic acid is limited in publicly available literature, our understanding of the broader spiro[3.3]heptane class of compounds provides a solid foundation for its potential synthesis and application.

Key achievements in the field of spiro[3.3]heptane chemistry include the development of robust synthetic methods for the core structure. Early methods, such as the alkylation of malonic esters with pentaerythritol (B129877) tetrabromide, laid the groundwork for accessing this unique scaffold. wikipedia.org More contemporary approaches have expanded the synthetic toolbox, enabling the preparation of a variety of functionalized spiro[3.3]heptanes. These include derivatives with carboxylic acid, amino, and hydroxyl groups, which serve as versatile building blocks for more complex molecules. chemrxiv.orgresearchgate.net The ability to introduce functionality at different positions on the spirocyclic core, including the synthesis of various mono- and bi-functional derivatives, has been a significant advancement. chemrxiv.org

Furthermore, the concept of utilizing spiro[3.3]heptanes as non-collinear bioisosteres for phenyl rings in drug discovery represents a major conceptual leap. chemrxiv.org This has been demonstrated by incorporating the spiro[3.3]heptane motif into known drug molecules, resulting in saturated analogs with potentially improved physicochemical properties. chemrxiv.org The synthesis of fluorinated and other halogenated spiro[3.3]heptane building blocks has also been achieved, highlighting the tunability of this scaffold for various applications. enamine.netenamine.net

Unresolved Challenges and Open Questions in Spiro[3.3]heptane Chemistry

Despite the progress, several challenges and open questions remain within the field of spiro[3.3]heptane chemistry. A primary hurdle is the stereoselective synthesis of polysubstituted spiro[3.3]heptanes. While methods exist for creating racemic mixtures and, in some cases, separating enantiomers, the development of general and efficient asymmetric syntheses to access specific stereoisomers remains a significant challenge. This is particularly crucial for applications in medicinal chemistry, where the biological activity of a compound is often dependent on its stereochemistry.

The selective functionalization of the spiro[3.3]heptane core at specific positions, especially when multiple reactive sites are present, is another area requiring further investigation. For a molecule like This compound , achieving regioselective bromination and carboxylation without resorting to lengthy protection-deprotection sequences is a synthetic puzzle yet to be fully solved. The inherent strain of the cyclobutane (B1203170) rings can also influence reactivity in unpredictable ways, making the outcomes of certain transformations difficult to foresee.

Perspectives on Novel Synthetic Routes and Derivatizations of this compound

Future research will likely focus on developing more convergent and efficient synthetic strategies to access This compound and its derivatives. One promising avenue could involve the late-stage functionalization of a pre-formed spiro[3.3]heptane-2-carboxylic acid core. This might be achieved through the development of novel C-H activation/bromination methods that are regioselective for the 6-position.

Another approach could be the utilization of a building block that already contains the bromine atom, followed by the construction of the second cyclobutane ring and introduction of the carboxylic acid group. For instance, the Wolff-Kishner reduction of a ketone to a bromide has been reported for spiro[3.3]heptane systems and could be adapted. chemrxiv.org Starting with a brominated cyclobutane derivative and performing a cycloaddition reaction could also be a viable strategy.

The derivatization of This compound opens up a vast chemical space for exploration. The carboxylic acid moiety can be readily converted into a variety of other functional groups, such as esters, amides, and alcohols, through standard organic transformations. The bromine atom serves as a handle for cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, allowing for the introduction of a wide range of aryl, alkynyl, and amino substituents. This would enable the creation of a library of novel spiro[3.3]heptane-based compounds for screening in drug discovery and materials science applications.

Prospects for Advanced Applications and Theoretical Insights

The unique structural features of This compound make it a compelling candidate for a variety of advanced applications. In medicinal chemistry, it could serve as a rigid scaffold for the design of enzyme inhibitors or receptor ligands. The defined spatial orientation of the bromo and carboxyl groups could allow for precise interactions with biological targets. Its use as a non-planar benzene (B151609) bioisostere could lead to the development of new drugs with improved pharmacokinetic profiles.

In the realm of materials science, the incorporation of this rigid, halogenated building block into polymers or metal-organic frameworks (MOFs) could lead to materials with novel thermal, optical, or electronic properties. The bromine atom, in particular, could influence properties such as flame retardancy or be used as a site for further polymerization.

To guide these synthetic and applied efforts, theoretical insights will be invaluable. Computational studies, such as Density Functional Theory (DFT) calculations, can be employed to predict the geometric and electronic properties of This compound and its derivatives. These calculations can help in understanding its reactivity, conformational preferences, and potential interactions with biological targets or other molecules in a material. Such theoretical work will undoubtedly accelerate the discovery and development of new applications for this intriguing class of compounds.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for introducing a bromine substituent at the 6-position of spiro[3.3]heptane-2-carboxylic acid derivatives?

  • Bromination at the 6-position can be achieved via nucleophilic substitution or transition-metal-catalyzed coupling. For example, tert-butyl esters of spiro compounds (e.g., 6-(Boc-amino) derivatives) are synthesized through hydrolysis of methyl esters using aqueous bases like NaOH or LiOH, yielding carboxylic acids with ~87% efficiency . Halogenation may also involve Pd-catalyzed reactions, such as coupling aryl amines to spiro scaffolds under reflux with ligands like x-phos .

Q. How can the steric and electronic effects of the spiro[3.3]heptane core influence substitution reactions at the 6-position?

  • The rigid spiro structure imposes significant steric constraints, favoring reactions at less hindered positions. Acid-catalyzed reactions (e.g., ester hydrolysis) are preferred for functionalizing the 2-carboxylic acid group, while bromination at the 6-position may require optimized conditions to overcome steric hindrance . Electronic effects from the carboxylic acid group can also direct reactivity via resonance or inductive effects .

Q. What analytical techniques are critical for characterizing 6-bromospiro[3.3]heptane-2-carboxylic acid and its derivatives?

  • Key methods include:

  • NMR spectroscopy : To confirm bromine incorporation (e.g., 1H^{1}\text{H}/13C^{13}\text{C} chemical shifts for sp3^3-hybridized carbons adjacent to Br).
  • HPLC/MS : For purity assessment (>95% purity criteria) and molecular weight verification .
  • X-ray crystallography : Resolves spatial arrangement, particularly for stereoisomeric byproducts .

Advanced Research Questions

Q. How do discrepancies in reported pKa values for 6-substituted spiro[3.3]heptane-2-carboxylic acids arise, and how can they be resolved experimentally?

  • Variations in pKa (e.g., 6-substituted derivatives vs. parent compounds) may stem from substituent electronic effects or measurement conditions (solvent, temperature). Liotta and co-workers demonstrated that electron-withdrawing groups (e.g., Br) lower pKa by stabilizing the deprotonated carboxylate. To resolve contradictions, standardize measurements using potentiometric titrations in aqueous buffers and validate with computational models (e.g., DFT calculations) .

Q. What strategies optimize the yield of this compound in multi-step syntheses involving sensitive intermediates?

  • Critical steps include:

  • Protecting group selection : Use tert-butyl esters (Boc) to shield the carboxylic acid during bromination, followed by TFA-mediated deprotection .
  • Catalyst optimization : Pd2_2(dba)3_3 with x-phos enhances coupling efficiency in aryl amination, reducing side reactions .
  • Purification : Flash chromatography (e.g., ethyl acetate/hexane gradients) isolates the target compound from steric byproducts .

Q. How does the introduction of a bromine atom at the 6-position alter the compound’s reactivity in further derivatization (e.g., Suzuki coupling or nucleophilic substitution)?

  • Bromine enhances electrophilicity, enabling cross-coupling (e.g., Suzuki with boronic acids) or substitution with nucleophiles (e.g., amines). However, steric bulk near the spiro core may limit accessibility. Pre-functionalization with directing groups (e.g., Boc-protected amines) can guide regioselectivity .

Q. What are the challenges in synthesizing enantiomerically pure this compound, and how can chiral resolution be achieved?

  • The spiro system’s symmetry complicates enantiomer separation. Strategies include:

  • Chiral auxiliaries : Use of tert-butyl carbamates with asymmetric induction during cyclization .
  • Enzymatic resolution : Lipases or esterases selectively hydrolyze one enantiomer of a racemic ester precursor .
  • Chiral HPLC : Employ columns with cellulose-based stationary phases for high-resolution separation .

Methodological Tables

Table 1. Comparison of Synthetic Yields for Spiro[3.3]heptane Derivatives

Reaction TypeSubstrateYieldKey ConditionReference
Ester Hydrolysis6-(Boc-amino) methyl ester87%LiOH, THF/H2_2O
Pd-Catalyzed Coupling2,6-Diaza-spiroheptane tert-butyl78%Pd2_2(dba)3_3, x-phos, Cs2_2CO3_3
TFA DeprotectionBoc-protected diaza-spiroheptane>90%TFA/DCM, 12 h

Table 2. Analytical Data for 6-Bromo Derivatives

PropertyValue/TechniqueSignificanceReference
Purity>95% (HPLC)Ensures reproducibility in assays
Molecular Weight167.16 g/mol (C8_8H9_9NO3_3)Confirms bromine incorporation
Storage Stability-20°C, inert atmospherePrevents decomposition

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